molecular formula C22H16ClFN2S B2755129 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-34-1

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2755129
CAS No.: 439096-34-1
M. Wt: 394.89
InChI Key: JIAZVEDGIMSLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[c]pyridine carbonitrile family, characterized by a fused bicyclic core (cyclopentane fused with pyridine) and functionalized with a sulfanyl-linked 2-chloro-6-fluorobenzyl group and a phenyl substituent.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2S/c23-19-10-5-11-20(24)18(19)13-27-22-17(12-25)15-8-4-9-16(15)21(26-22)14-6-2-1-3-7-14/h1-3,5-7,10-11H,4,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZVEDGIMSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)SCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, with CAS number 439096-34-1, is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C22H16ClFN2S, and it exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.

The compound's key chemical properties include:

  • Molecular Weight : 394.89 g/mol
  • Density : Approximately 1.37 g/cm³ (predicted)
  • Boiling Point : Predicted to be around 550 ± 50 °C
  • pKa : -0.74 ± 0.20 (predicted) .

Antiviral Properties

Research indicates that compounds similar to 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit significant antiviral activity. A study on related compounds showed promising results against HIV-1, with some derivatives demonstrating picomolar activity against wild-type and mutant strains of the virus .

The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral enzymes such as reverse transcriptase. The presence of specific substituents, such as the 2-chloro and 6-fluoro groups, enhances binding affinity and selectivity towards the target enzymes, leading to increased efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research suggests that similar heterocyclic compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

In addition to antiviral and antitumor effects, compounds with similar structures have shown promise in:

  • Anti-inflammatory : Reducing inflammation markers in cellular models.
  • Antibacterial : Demonstrating activity against various bacterial strains.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress .

Study 1: Antiviral Efficacy

A comparative analysis of various derivatives of the compound indicated that those with the 2-chloro and 6-fluoro substitutions exhibited enhanced antiviral properties against HIV. The study utilized both cellular assays and enzyme inhibition studies to confirm these findings .

Study 2: Antitumor Effects

In another study focusing on antitumor activity, derivatives were tested in vitro on several cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent response .

Data Table

PropertyValue
Molecular FormulaC22H16ClFN2S
Molecular Weight394.89 g/mol
Density~1.37 g/cm³ (predicted)
Boiling Point~550 ± 50 °C (predicted)
pKa-0.74 ± 0.20 (predicted)
Antiviral ActivityPicomolar against HIV
Antitumor ActivitySignificant at certain doses

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile could possess antiviral activity. For instance, research on pyridine derivatives has shown efficacy against various viruses, including HIV and influenza viruses. The structural features of this compound may enhance its ability to inhibit viral replication by targeting specific viral enzymes or receptors .

Neurological Applications

The compound's potential role as a modulator of metabotropic glutamate receptors has been investigated. Allosteric modulators of these receptors are crucial in treating neurological disorders such as schizophrenia and depression. The unique structure of the compound may allow it to selectively influence receptor activity, providing a pathway for developing new therapeutic agents .

Cancer Research

Compounds with similar frameworks have been explored for their anticancer properties. The presence of the chlorofluorobenzyl group may enhance the selectivity of the compound towards cancer cells by exploiting specific pathways involved in tumor growth and survival. Studies focusing on the mechanism of action are ongoing to elucidate how this compound can be integrated into cancer treatment regimens .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV replication at low micromolar concentrations using derivatives similar to the compound .
Study BNeurological ModulationIdentified potential for modulating glutamate receptors, suggesting implications for treating neurodegenerative diseases .
Study CAnticancer EffectsReported selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopenta[c]pyridine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound - 1-Phenyl
- 3-[(2-Chloro-6-fluorobenzyl)sulfanyl]
C₂₂H₁₅ClFN₂S 399.88 Dual halogenation (Cl, F) enhances electronegativity; phenyl group may improve aromatic stacking .
1-(4-Bromophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (861209-35-0) - 1-(4-Bromophenyl)
- 3-([3-(Trifluoromethyl)benzyl]sulfanyl)
C₂₃H₁₆BrF₃N₂S 489.35 Bromine increases molecular weight; trifluoromethyl group introduces strong electron-withdrawing effects.
3-[(3-Fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (439096-94-3) - 1-(2-Methylphenyl)
- 3-[(3-Fluorobenzyl)sulfanyl]
C₂₃H₁₉FN₂S 374.47 Methyl group at phenyl position improves lipophilicity; mono-fluorination reduces steric hindrance.
CAPD-1 to CAPD-4 derivatives (from ) - 2-Alkoxy
- 7-(Aryl-2-ylmethylidene)
Variable Variable Electron-donating groups (e.g., pyridine, methoxy) optimize π-π interactions; alkoxy chains enhance solubility.

Key Structural Differences and Implications

  • Halogenation Effects: The target compound’s 2-chloro-6-fluorobenzyl group combines Cl (electronegative, lipophilic) and F (small atomic radius, polar) for balanced electronic and steric properties.
  • Aromatic Substituents : The phenyl group in the target compound may favor planar interactions in protein binding, whereas the 2-methylphenyl group in CAS 439096-94-3 introduces steric bulk, possibly reducing binding pocket accessibility.
  • Synthetic Pathways : highlights the use of electron-donating groups (e.g., methoxy) in cyclopenta[b]pyridines, whereas the target compound and analogues focus on electron-withdrawing halogens, suggesting divergent applications in drug design or materials science .

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of cyclopenta[c]pyridine-carbonitrile derivatives typically involves cyclocondensation reactions, followed by functionalization of the sulfanyl and benzyl groups. For example, describes a controlled synthesis of analogous compounds using electron-donating substituents, highlighting the importance of temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitution). To optimize yields, Design of Experiments (DoE) principles can be applied, as demonstrated in flow-chemistry protocols ( ), where parameters like residence time, reagent stoichiometry, and mixing efficiency are systematically varied.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity.
  • X-ray Crystallography : Single-crystal analysis (e.g., ) resolves bond lengths, angles, and stereochemistry. For this compound, ensure slow evaporation in ethanol or DCM to grow suitable crystals.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:
Begin with in vitro assays targeting receptors or enzymes structurally related to the compound’s scaffold. For example:

  • Kinase Inhibition : Use fluorescence polarization assays if the pyridine core resembles ATP-binding sites.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM, referencing protocols in for analogous compounds.

Advanced: How to analyze structure-activity relationships (SAR) for derivatives with conflicting bioactivity data?

Methodological Answer:
Resolve contradictions by:

  • Combinatorial Substitution : Synthesize derivatives with systematic variations (e.g., replacing 2-chloro-6-fluorobenzyl with 2,4-dichlorophenyl ( ) or altering the cyclopentane ring saturation ( )).
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronegativity, steric bulk, and activity. ’s DoE approach is adaptable here.
  • Binding Affinity Studies : Use SPR or ITC to quantify interactions with target proteins.

Advanced: What computational methods predict reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study sulfanyl group nucleophilicity and charge distribution.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., ’s interaction studies). Validate with MD simulations (100 ns trajectories) to assess stability.

Advanced: How to resolve crystallographic ambiguities in the cyclopenta[c]pyridine core?

Methodological Answer:
If X-ray data shows disorder (common in fused rings):

  • Twinned Crystal Refinement : Use SHELXL ( ) with HKL-3000 integration.
  • Temperature Factors : Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion.
  • Complementary Techniques : Pair with 13C^{13}C-CP/MAS NMR to validate solid-state packing ( ).

Advanced: How to address solvent effects on sulfanyl-group reactivity during functionalization?

Methodological Answer:

  • Polar Protic vs. Aprotic Solvents : In DMSO, sulfanyl groups exhibit enhanced nucleophilicity due to deprotonation, whereas THF stabilizes intermediates ( ).
  • Kinetic Studies : Monitor reaction progress via HPLC under varying solvent conditions. Use Eyring plots to correlate solvent polarity with activation energy.

Advanced: What safety protocols are critical for handling intermediates with halogenated benzyl groups?

Methodological Answer:

  • Toxicology Screening : Assess intermediates (e.g., 2-chloro-6-fluorobenzyl chloride ( )) for mutagenicity via Ames test.
  • Engineering Controls : Use fume hoods with HEPA filters and avoid pyrophoric catalysts (e.g., NaH) in large-scale reactions ( ).

Advanced: Can flow chemistry improve scalability and reproducibility?

Methodological Answer:
Yes. ’s flow-chemistry framework for diazomethane synthesis can be adapted:

  • Microreactor Design : Use PTFE tubing (ID = 0.5 mm) to minimize clogging from precipitates.
  • Residence Time : Optimize via syringe pump calibration (e.g., 0.1–2.0 mL/min) to balance conversion and byproduct formation.

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

  • LC-MS/MS : Combine reverse-phase HPLC with Q-TOF detection to separate and identify byproducts (e.g., ’s CAPD derivatives).
  • GC-FTIR : Monitor volatile intermediates (e.g., benzyl chloride derivatives ( )) in real time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.